molecular formula C13H19NO2 B13091757 2-[Butyl(methyl)amino]-2-phenylacetic acid

2-[Butyl(methyl)amino]-2-phenylacetic acid

Cat. No.: B13091757
M. Wt: 221.29 g/mol
InChI Key: KNLCYGOABMPBIU-UHFFFAOYSA-N
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Description

2-[Butyl(methyl)amino]-2-phenylacetic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a butyl group, a methylamino group, and a phenyl group attached to the acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Butyl(methyl)amino]-2-phenylacetic acid can be achieved through several synthetic routes. One common method involves the reaction of phenylacetic acid with butylamine and methylamine under controlled conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as distillation, crystallization, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-[Butyl(methyl)amino]-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-[Butyl(methyl)amino]-2-phenylacetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[Butyl(methyl)amino]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact molecular targets and pathways involved are subjects of ongoing research, and further studies are needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

2-[Butyl(methyl)amino]-2-phenylacetic acid can be compared with other similar compounds, such as:

    Phenylacetic acid: Lacks the butyl and methylamino groups, making it less versatile in certain reactions.

    Butylamine: Lacks the phenyl and acetic acid groups, limiting its applications in organic synthesis.

    Methylamine: Lacks the butyl and phenyl groups, reducing its potential biological activity.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-[butyl(methyl)amino]-2-phenylacetic acid

InChI

InChI=1S/C13H19NO2/c1-3-4-10-14(2)12(13(15)16)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,15,16)

InChI Key

KNLCYGOABMPBIU-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C(C1=CC=CC=C1)C(=O)O

Origin of Product

United States

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